

Golvatinib: A Multi-Targeted Kinase Inhibitor Beyond c-Met and VEGFR-2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Golvatinib*

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Introduction

Golvatinib (E7050) is a potent, orally bioavailable small molecule inhibitor initially recognized for its dual targeting of c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor-2).^[1] This technical guide provides an in-depth exploration of **Golvatinib**'s inhibitory activity against other key oncogenic kinases, namely the Ephrin (Eph) receptor family, c-Kit, and Ron. This document summarizes the quantitative inhibitory data, details relevant experimental methodologies, and visualizes the associated signaling pathways to offer a comprehensive resource for researchers in oncology and drug development.

Quantitative Inhibitory Activity of Golvatinib

Golvatinib has demonstrated potent inhibitory activity against a range of kinases beyond its primary targets. The half-maximal inhibitory concentrations (IC₅₀) from isolated kinase assays are summarized in the table below.

Target Kinase	IC50 (μM)
c-Met	0.001
VEGFR-2	0.016
EphA5	0.007 - 0.018
EphA6	0.007 - 0.018
EphA7	0.007 - 0.018
EphA8	0.007 - 0.018
EphB1	0.007 - 0.018
EphB2	0.007 - 0.018
EphB4	0.007 - 0.018
c-Kit	0.010
Ron	0.017

Table 1: In vitro inhibitory activity of **Golvatinib** against a panel of receptor tyrosine kinases. The IC50 values for the Eph receptor family members are presented as a range.

Experimental Protocols: In Vitro Kinase Inhibition Assay

The following protocol provides a representative methodology for determining the in vitro inhibitory activity of **Golvatinib** against receptor tyrosine kinases. This protocol is based on established methods for kinase assays.

Objective: To determine the half-maximal inhibitory concentration (IC50) of **Golvatinib** against purified Ephrin receptors, c-Kit, and Ron kinases.

Materials:

- Recombinant human Ephrin receptor, c-Kit, or Ron kinase domain.

- **Golvatinib** (E7050) of known concentration.
- ATP (Adenosine triphosphate).
- Substrate peptide (e.g., poly(Glu, Tyr) 4:1).
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
- Radiolabeled ATP (γ-³²P-ATP or γ-³³P-ATP).
- Phosphocellulose paper or membrane.
- Scintillation counter.
- 96-well plates.

Procedure:

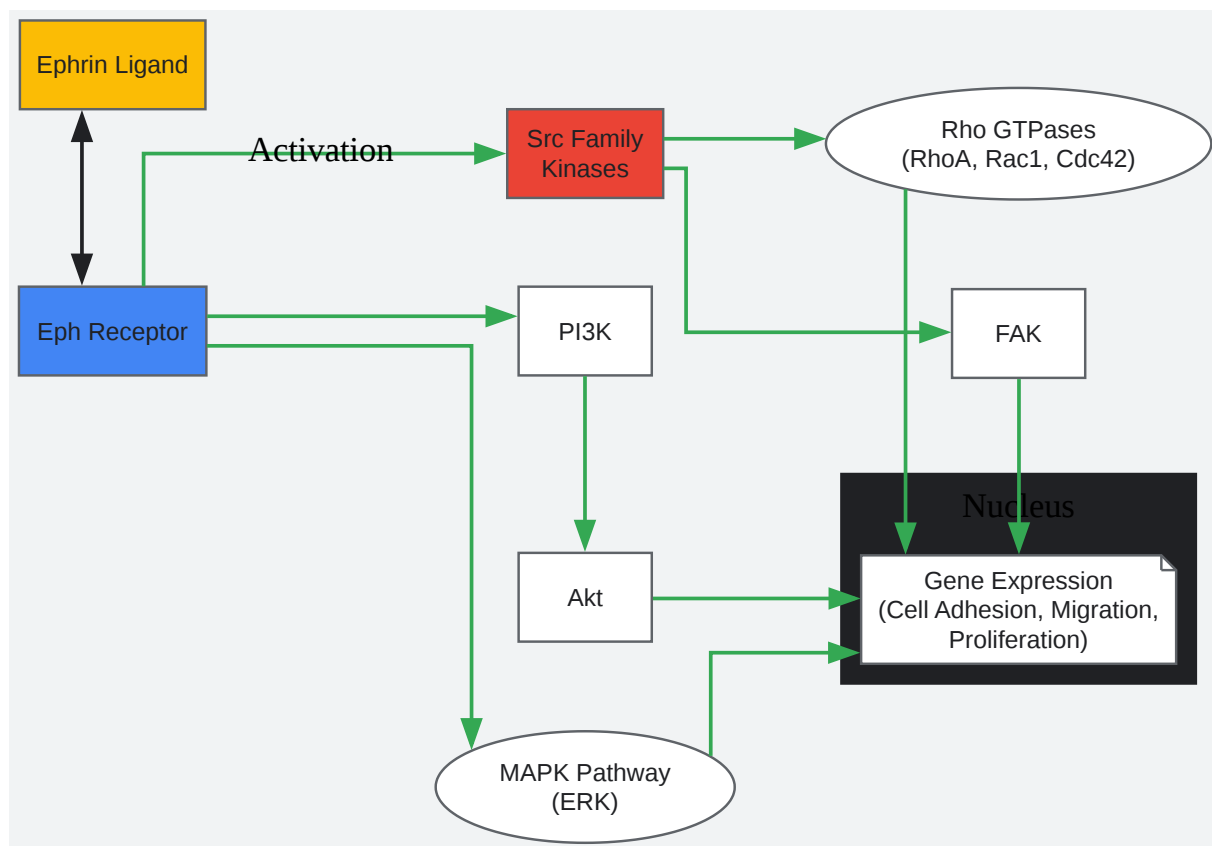
- **Compound Dilution:** Prepare a serial dilution of **Golvatinib** in DMSO, followed by a further dilution in kinase assay buffer to the desired final concentrations.
- **Kinase Reaction Mixture:** In a 96-well plate, add the kinase, substrate peptide, and kinase assay buffer.
- **Initiation of Reaction:** Add the diluted **Golvatinib** or vehicle (DMSO) to the wells. Pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.
- **Start Kinase Reaction:** Initiate the kinase reaction by adding a mixture of unlabeled ATP and radiolabeled ATP to each well.
- **Incubation:** Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.
- **Termination of Reaction:** Stop the reaction by adding a stop solution (e.g., phosphoric acid).

- **Substrate Capture:** Spot a portion of the reaction mixture from each well onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted ATP will not.
- **Washing:** Wash the phosphocellulose paper multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated radiolabeled ATP.
- **Quantification:** Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
- **Data Analysis:**
 - Calculate the percentage of kinase inhibition for each **Golvatinib** concentration relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the **Golvatinib** concentration.
 - Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Visualizations

The following diagrams illustrate the canonical signaling pathways of the Ephrin receptors, c-Kit, and Ron, which are targeted by **Golvatinib**.

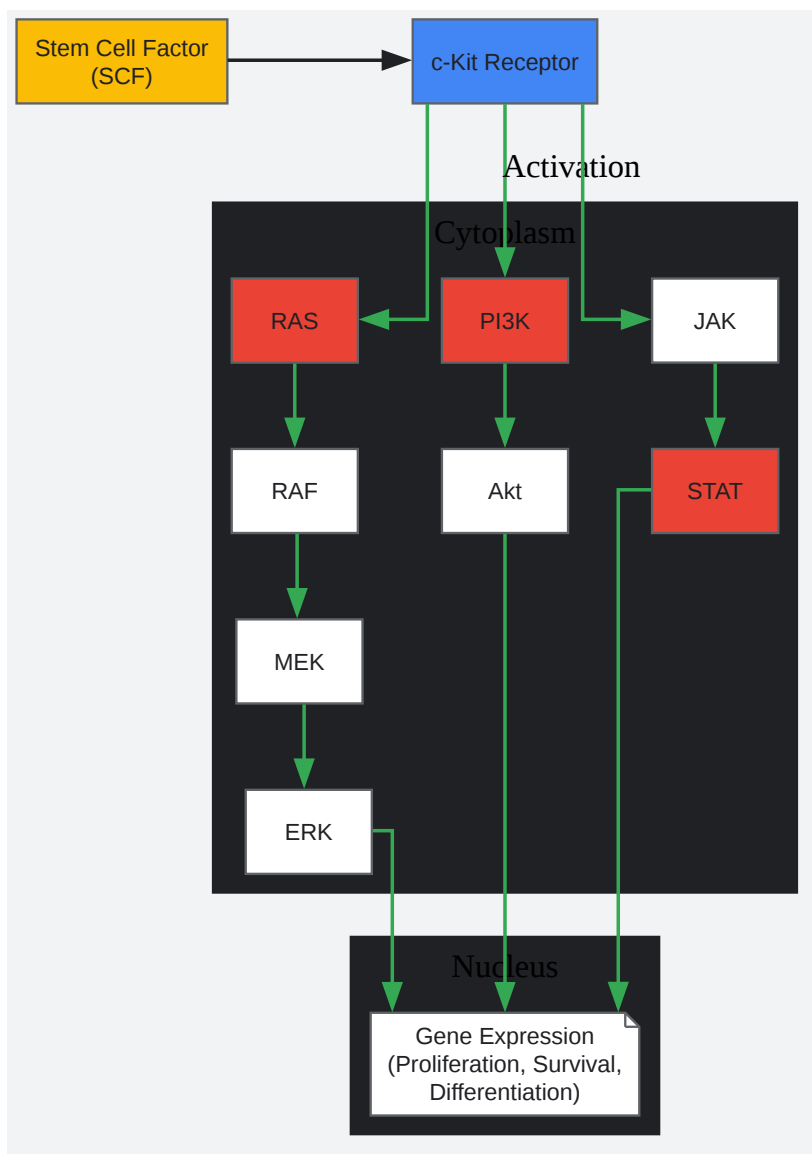
Ephrin Receptor Signaling Pathway



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Caption: Ephrin Receptor Signaling Pathway.

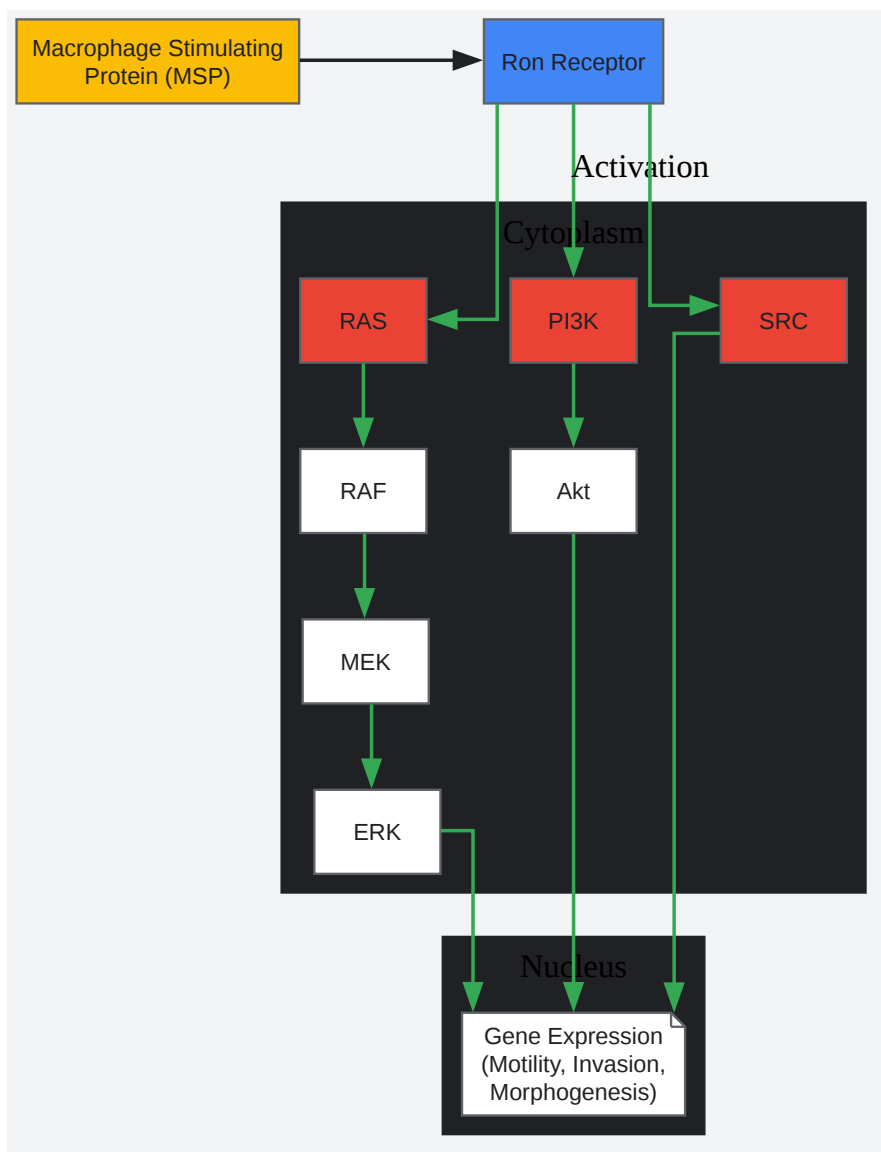
c-Kit Signaling Pathway



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Caption: c-Kit Receptor Signaling Pathway.

Ron Signaling Pathway



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Caption: Ron Receptor Signaling Pathway.

Conclusion

Golvatinib's inhibitory profile extends beyond c-Met and VEGFR-2 to include the Ephrin receptor family, c-Kit, and Ron, all of which are implicated in various aspects of tumorigenesis and metastasis. The potent, nanomolar inhibition of these additional targets suggests that **Golvatinib**'s anti-cancer activity may be broader than initially characterized. This multi-targeted profile could be advantageous in overcoming resistance mechanisms that arise from the activation of alternative signaling pathways. Further research into the clinical implications of

Golvatinib's activity against this expanded set of kinases is warranted to fully elucidate its therapeutic potential. This guide provides a foundational resource for scientists and researchers to design and interpret further studies on **Golvatinib** and other multi-targeted kinase inhibitors.

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References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Golvatinib: A Multi-Targeted Kinase Inhibitor Beyond c-Met and VEGFR-2]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7948654#golvatinib-targets-other-than-c-met-and-vegfr-2\]](https://www.benchchem.com/product/b7948654#golvatinib-targets-other-than-c-met-and-vegfr-2)

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